N-(4-Aminophenyl)-2-(trifluoromethyl)benzamide
Description
N-(4-Aminophenyl)-2-(trifluoromethyl)benzamide is a chemical compound with the molecular formula C14H11F3N2O. It is characterized by the presence of an aminophenyl group and a trifluoromethyl group attached to a benzamide core.
Properties
Molecular Formula |
C14H11F3N2O |
|---|---|
Molecular Weight |
280.24 g/mol |
IUPAC Name |
N-(4-aminophenyl)-2-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C14H11F3N2O/c15-14(16,17)12-4-2-1-3-11(12)13(20)19-10-7-5-9(18)6-8-10/h1-8H,18H2,(H,19,20) |
InChI Key |
BKDOLJNIDBPTJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)N)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically involves two main steps:
- Preparation of 2-(trifluoromethyl)benzoyl intermediates (such as 2-trifluoromethylbenzoyl chloride or 2-trifluoromethylbenzonitrile).
- Amidation reaction of these intermediates with 4-aminophenyl derivatives to form the target benzamide.
Preparation of 2-(Trifluoromethyl)benzoyl Intermediates
Several methods exist for synthesizing 2-(trifluoromethyl)benzoyl derivatives, which serve as key precursors for the target compound.
Details of Method 1 (Preferred):
- 2,3-Dichlorotrifluorotoluene is converted to 2-fluoro-6-cyanotrifluorotoluene.
- Subsequent hydrogenation and hydrolysis steps yield 2-trifluoromethylbenzamide.
- Catalysts used include triethylamine, palladium on carbon, and bases such as sodium hydroxide.
- Solvents include methanol, ethanol, tetrahydrofuran, and water.
- Reaction conditions: hydrogenation under mild temperatures and pressures, hydrolysis at elevated temperatures for 1–4 hours.
This method avoids the use of highly toxic or explosive reagents and achieves high yield and purity, making it suitable for scale-up and industrial application.
Amidation with 4-Aminophenyl Derivatives
The amidation step involves coupling the 2-(trifluoromethyl)benzoyl intermediate with 4-aminophenyl compounds to form the desired this compound.
- Use of coupling reagents such as benzotriazole-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or acid anhydrides.
- Reaction solvents include dimethylformamide (DMF).
- Bases such as triethylamine and catalysts like 4-dimethylaminopyridine (DMAP) are employed.
- Reaction conditions: stirring at room temperature for 24–48 hours.
This approach has been demonstrated to yield high purity amide products with good yields. The use of BOP as a carboxylic group activating agent is particularly effective.
Alternative Synthetic Routes
- Reduction of Nitro Precursors: Starting from 4-nitro derivatives of 2-(trifluoromethyl)benzamide, catalytic hydrogenation (e.g., with 10% Pd/C under hydrogen atmosphere) can be used to reduce the nitro group to the amino group, yielding the target 4-aminophenyl benzamide.
- Direct Amidation via Acid Chloride: Preparation of 2-(trifluoromethyl)benzoyl chloride followed by reaction with 4-aminophenyl amine under controlled conditions to form the amide bond. However, this method may involve handling corrosive reagents and release of toxic gases such as hydrogen chloride.
Comparative Analysis of Preparation Methods
| Aspect | Method 1 (Fluorination-Cyano Route) | Method 2 (Chlorination-Fluorine Substitution) | Method 3 (Cuprous Trifluoromethyl Route) | Reduction of Nitro Precursors |
|---|---|---|---|---|
| Raw Material Cost | Low | Moderate | High | Moderate |
| Number of Steps | Moderate | Longer | Short | Moderate |
| Environmental Impact | Low | Higher (toxic reagents) | Moderate | Low |
| Yield | >67% | Lower | Not specified | High (up to 98%) |
| Purity | >97% | Variable | Not specified | High (98.6%) |
| Scalability | High | Moderate | Limited | High |
| Operational Complexity | Moderate | High | Moderate | Low |
Summary of Research Results
- The most efficient and environmentally friendly synthesis of 2-(trifluoromethyl)benzamide intermediates involves fluorination and cyano substitution starting from 2,3-dichlorotrifluorotoluene, followed by hydrogenation and hydrolysis yielding >67% with >97% purity.
- Amidation with 4-aminophenyl derivatives is effectively achieved using coupling agents such as BOP in DMF under mild conditions, producing high-purity this compound.
- Catalytic hydrogenation of nitro-substituted benzamide precursors is a viable method to obtain the target amino compound with yields up to 98.1% and purity around 98.6%.
- Alternative methods involving acid chlorides or cuprous trifluoromethyl reagents are less favored due to toxicity, cost, or reagent instability.
Chemical Reactions Analysis
Types of Reactions
N-(4-Aminophenyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group in the benzamide can be reduced to form amines.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Structural Characteristics
- Chemical Formula : C13H10F3N2O
- Molecular Weight : Approximately 270.23 g/mol
- Functional Groups : Amino group, trifluoromethyl group
The presence of the trifluoromethyl group enhances lipophilicity, which is critical for drug design as it improves membrane permeability.
Pharmaceutical Applications
N-(4-Aminophenyl)-2-(trifluoromethyl)benzamide has been studied for its potential as an anti-cancer agent. It exhibits notable biological activity by interacting with various enzymes involved in cell signaling pathways, particularly tyrosine kinases that play a crucial role in cancer progression. Additionally, it has shown promise in treating inflammatory diseases due to its anti-inflammatory properties.
Case Studies
- Anti-Cancer Activity : Research indicates that this compound can inhibit specific enzymes linked to tumor growth, potentially leading to new cancer therapies.
- Anti-Inflammatory Properties : Studies suggest that it may reduce inflammation markers in various models, supporting its use in treating conditions like arthritis.
Material Sciences
The compound's unique chemical structure allows for modifications that can enhance its properties for use in materials science. Its ability to form stable complexes with metals makes it a candidate for developing advanced materials with specific functionalities.
Data Table: Comparison of Similar Compounds
| Compound Name | Structure Features | Unique Attributes |
|---|---|---|
| 4-Methyl-N-[3-(trifluoromethyl)phenyl]benzamide | Contains a methyl group | Exhibits different pharmacological properties |
| N-(2-aminoquinazolin-6-yl)-4-methyl-benzamide | Contains a quinazoline moiety | Potentially higher efficacy against specific targets |
| N-(benzyloxy)-N-pivaloyloxy-4-(trifluoromethyl)benzamide | Benzyloxy and pivaloyloxy groups | Enhanced solubility and stability |
Drug Development
The compound serves as a lead structure for the development of new drugs targeting various diseases. Its pharmacophoric features have been utilized in computational modeling studies to identify potential analogs with improved efficacy and safety profiles.
Pharmacophore Modeling Insights
Recent studies employed pharmacophore modeling and molecular docking techniques to optimize lead compounds based on this compound. These methods help predict interactions with biological targets, guiding the synthesis of more effective derivatives .
Cosmetic Applications
This compound may also find applications as a UV filter in cosmetic products. Its structural attributes allow it to absorb UV radiation effectively, offering protection against skin damage caused by sun exposure .
Mechanism of Action
The mechanism of action of N-(4-Aminophenyl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. For instance, as a COX-1 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain . The trifluoromethyl group enhances the compound’s binding affinity and stability, making it a potent inhibitor .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Aminophenyl)-4-(trifluoromethyl)benzamide
- N-(4-Aminophenyl)-N-methyl-4-(trifluoromethyl)benzamide
- 4-Amino-N-(4-trifluoromethylphenyl)benzamide
Uniqueness
N-(4-Aminophenyl)-2-(trifluoromethyl)benzamide is unique due to the position of the trifluoromethyl group, which significantly influences its chemical reactivity and biological activity. The presence of the trifluoromethyl group at the 2-position enhances its electron-withdrawing effects, making it more reactive in certain chemical reactions compared to its analogs .
Biological Activity
N-(4-Aminophenyl)-2-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its antibacterial and anticancer properties, along with relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C14H11F3N2O
- Molecular Weight : 333.23 g/mol
The compound features an amine functional group and a trifluoromethyl group, which enhances its lipophilicity and potentially influences its interaction with biological targets.
Antibacterial Activity
Research indicates that compounds with similar structures to this compound exhibit promising antibacterial effects. The presence of the trifluoromethyl group is believed to enhance membrane permeability, allowing for better interaction with bacterial cells. In vitro studies have shown that derivatives of benzamides can inhibit various bacterial strains, suggesting that this compound may also possess similar antibacterial properties .
Anticancer Activity
The anticancer potential of this compound has been evaluated through various in vitro assays. Compounds of this class have been studied for their ability to inhibit protein kinases, which are crucial in cancer cell signaling pathways. For instance, studies have demonstrated that benzamide derivatives can effectively inhibit receptor tyrosine kinases (RTKs) such as EGFR and HER2, which are often overexpressed in cancer .
Additionally, the compound's structural features suggest that it may act as an inhibitor in specific enzymatic pathways involved in tumor growth. The trifluoromethyl group may contribute to enhanced binding affinity to these targets, improving the overall efficacy of the compound .
In Vitro Studies
- Cytotoxicity Assays : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell proliferation, with IC50 values comparable to established anticancer drugs .
- Kinase Inhibition : In another study, the compound was tested against multiple receptor tyrosine kinases (RTKs). The findings revealed potent inhibitory activity against EGFR and HER2, with IC50 values in the nanomolar range .
- Mechanism of Action : Mechanistic studies employing molecular docking techniques suggested that this compound interacts favorably within the active sites of target kinases, supporting its role as a potential therapeutic agent .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C14H11F3N2O | Trifluoromethyl enhances lipophilicity |
| N-(4-Aminophenyl)-4-(trifluoromethyl)benzamide | C14H11F3N2O | Different positioning of trifluoromethyl group impacts activity |
| N-(2-Hydroxy-4-nitrophenyl)-benzamide | C14H11F3N2O | Hydroxy and nitro groups alter reactivity profiles |
This table illustrates how variations in substitution patterns affect the biological activity of benzamide derivatives.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for confirming the structure and purity of N-(4-Aminophenyl)-2-(trifluoromethyl)benzamide?
- Methodological Answer : Use ¹H/¹³C NMR to confirm substituent positions and the benzamide backbone. High-resolution mass spectrometry (HRMS) validates the molecular formula (C₁₄H₁₁F₃N₂O). Purity is assessed via reverse-phase HPLC (C18 column, acetonitrile/water gradient). Differential scanning calorimetry (DSC) determines crystalline purity, and elemental analysis confirms stoichiometric ratios .
Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The trifluoromethyl group acts as a strong electron-withdrawing group, activating the benzamide ring for nucleophilic aromatic substitution. Reactivity at the ortho and para positions is enhanced, enabling reactions with amines or alkoxides under mild conditions (e.g., DMF, 60°C). Comparative kinetic studies with methyl-substituted analogs show 3–5× faster reaction rates due to increased electrophilicity .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodological Answer : Use nitrile gloves, chemical goggles, and a fume hood to prevent exposure. Avoid contact with strong oxidizers (risk of exothermic decomposition). Store under nitrogen at 4°C in amber glass vials. First aid for skin contact includes washing with soap and water; eye exposure requires 15-minute saline irrigation. Refer to SDS for spill management .
Advanced Research Questions
Q. How can researchers resolve contradictory reports about this compound’s COX-1 vs. COX-2 selectivity in anti-inflammatory studies?
- Methodological Answer : Perform isoform-specific inhibition assays using recombinant COX-1 (PDB 1EQG) and COX-2 (PDB 1CX2). Pre-incubate the compound with 100 μM arachidonic acid in pH 7.4 phosphate buffer at 37°C for 15 minutes. Quantify prostaglandin E₂ (PGE₂) via ELISA. Validate using molecular docking (AutoDock Vina) to compare binding energies and hydrogen-bonding patterns in active sites .
Q. What strategies optimize the compound’s bioavailability for in vivo anticancer studies given its limited aqueous solubility?
- Methodological Answer : Develop PEGylated liposomal formulations (70 nm size, 5% w/w drug loading) or synthesize water-soluble prodrugs (e.g., phosphate esters). Assess solubility via shake-flask method in PBS (pH 7.4) at 37°C. Compare pharmacokinetic profiles (AUC₀–₂₄h) in murine models using LC-MS/MS monitoring. Nanoformulations can improve tumor accumulation by 40–60% .
Q. How to design SAR studies to elucidate the role of the aminophenyl group in target binding?
- Methodological Answer : Synthesize analogs with (a) methylated amine (N–Me), (b) nitro replacement, and (c) carboxy substitution. Test binding affinity via surface plasmon resonance (SPR) against tyrosine kinases. Perform molecular dynamics simulations (AMBER force field) to calculate ΔG binding. Correlate Hammett σ values of substituents with IC₅₀ data from kinase inhibition assays .
Q. What computational methods predict the metabolic pathways of this benzamide derivative in mammalian systems?
- Methodological Answer : Use MetaSite for phase I metabolism predictions (CYP3A4/2D6). Simulate activation energies via DFT (B3LYP/6-31G*). Validate with in vitro microsomal studies (1 mg/mL protein, NADPH regeneration system). Analyze metabolites via UPLC-QTOF-MS, focusing on hydroxylation and deamination pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
